1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
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Overview
Description
1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that features a pyrrolidine ring attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves the condensation of pyrrolidine with an anthracene derivative under specific conditions. One common method involves the use of a metal-free approach to couple pyrrolidine with an aryl group . The reaction is carried out at elevated temperatures, often around 70°C, in solvents like 1,2-dichloroethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated hydrocarbon.
Scientific Research Applications
1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-Aryl Pyrrolidine: Known for its biological activities, including anti-Alzheimer and anticancer properties.
Imidazole Derivatives: Possess a wide range of biological activities, including antiviral and antibacterial properties.
Uniqueness
1-METHYL-4-(PYRROLIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with an anthracene core is not commonly found in other compounds, making it a valuable subject for further research .
Properties
IUPAC Name |
1-methyl-4-pyrrolidin-1-ylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-8-9-15(20-10-4-5-11-20)17-16(12)18(21)13-6-2-3-7-14(13)19(17)22/h2-3,6-9H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWNPYRXRVQUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)N3CCCC3)C(=O)C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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